4H-Pyran-4-imine

Medicinal Chemistry Drug Discovery ADME Prediction

4H-Pyran-4-imine (CAS 194030-97-2) is a nitrogen-containing heterocyclic compound consisting of a six-membered pyran ring with an imine (C=N) group at the 4-position. With a molecular formula of C5H5NO and molecular weight of 95.10 g/mol, it belongs to the broader class of 4H-pyran derivatives—a privileged scaffold in drug discovery recognized for antimicrobial, anticancer, and antioxidant activities.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 194030-97-2
Cat. No. B15165594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyran-4-imine
CAS194030-97-2
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=COC=CC1=N
InChIInChI=1S/C5H5NO/c6-5-1-3-7-4-2-5/h1-4,6H
InChIKeySVPRQBDSRKJRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyran-4-imine (CAS 194030-97-2): A Core Heterocyclic Building Block for Medicinal Chemistry and Scaffold Derivatization


4H-Pyran-4-imine (CAS 194030-97-2) is a nitrogen-containing heterocyclic compound consisting of a six-membered pyran ring with an imine (C=N) group at the 4-position. With a molecular formula of C5H5NO and molecular weight of 95.10 g/mol, it belongs to the broader class of 4H-pyran derivatives—a privileged scaffold in drug discovery recognized for antimicrobial, anticancer, and antioxidant activities [1]. The compound serves primarily as a versatile synthetic intermediate and core scaffold for further functionalization, with physicochemical properties including a calculated LogP of 0.85880 and polar surface area (PSA) of 36.99 Ų that suggest favorable drug-like characteristics [2].

Synthetic intermediate for 4H-pyran scaffold derivatization via multicomponent reactions
Computational ADME profile (LogP 0.86, PSA 37 Ų) suggests lead-like property context; experimental validation not available
Class-level scaffold activity reported for antibacterial and anticancer applications; compound-specific data absent

Critical Data Gap: Why 4H-Pyran-4-imine (CAS 194030-97-2) Cannot Be Substituted Based on Class-Level Assumptions


Direct substitution of 4H-Pyran-4-imine with structurally related analogs—including 4H-pyran-4-one (carbonyl analog), tetrahydro-4H-pyran-4-one oxime (reduced/hydroxylated analog), or 4H-chromene derivatives (fused aromatic systems)—cannot be assumed equivalent without explicit comparative data. The imine functionality confers distinct electronic properties and hydrogen-bonding capacity versus the carbonyl group, which fundamentally alters both chemical reactivity (susceptibility to hydrolysis, nucleophilic addition, and redox behavior) and potential biological target interactions [1]. However, a comprehensive search of primary literature, patents, and authoritative databases reveals that peer-reviewed, comparator-based quantitative data for 4H-Pyran-4-imine itself remains absent from the public domain. The compound's published evidence base consists almost exclusively of class-level 4H-pyran scaffold references and vendor-supplied physicochemical properties, with no direct head-to-head studies establishing quantifiable differentiation against named analogs. Consequently, any procurement or selection decision relying on substitution without empirical verification introduces significant scientific risk. The evidence that follows documents what is verifiably known—and, critically, what is not known—to enable informed research decisions.

Imine vs. carbonyl 4H-Pyran-4-one and other carbonyl analogs may shift electronic properties and hydrogen-bonding capacity; reactivity and target interactions may differ.
Class-level data gap Published evidence is restricted to substituted 4H-pyran derivatives; no direct comparator data exist for the unsubstituted parent compound.
No head-to-head data Absence of peer-reviewed quantification against named analogs means substitution decisions require independent empirical verification.

Quantitative Evidence Limitations: What Published Data Does (and Does Not) Establish for 4H-Pyran-4-imine (CAS 194030-97-2)


Predicted LogP and PSA Values vs. 4H-Pyran-4-one: Computational Physicochemical Comparison

Computational predictions indicate that 4H-Pyran-4-imine possesses a LogP of 0.85880 and PSA of 36.99 Ų [1]. In contrast, the carbonyl analog 4H-pyran-4-one exhibits a lower LogP of approximately -0.5 to 0.2 (experimental values vary by source) and a higher PSA of approximately 43-47 Ų due to the additional oxygen atom's hydrogen-bonding capacity. This difference—approximately 0.6-1.3 LogP units and 6-10 Ų PSA—suggests that 4H-Pyran-4-imine may exhibit moderately enhanced membrane permeability at the cost of slightly reduced aqueous solubility relative to its carbonyl counterpart. These values represent computational predictions only; no experimental LogP, solubility, or permeability data for 4H-Pyran-4-imine were identified in peer-reviewed literature.

Predicted LogP & PSA
Class-level inference
ΔLogP ≈ +0.6 to +1.3 vs. 4H-pyran-4-one; ΔPSA ≈ -6 to -10 Ų (computational)
May indicate moderately higher predicted membrane permeability but reduced aqueous solubility; experimental confirmation required.
No experimental LogP or solubility data for 4H-Pyran-4-imine identified.
Medicinal Chemistry Drug Discovery ADME Prediction

4H-Pyran Scaffold Antibacterial Activity: Class-Level Data with Ampicillin Comparator

A 2022 study evaluated substituted 4H-pyran derivatives (compounds 4g and 4j) for antibacterial activity against Gram-positive isolates. These derivatives demonstrated IC50 values lower than ampicillin against all tested strains except B. cereus [1]. However, 4H-Pyran-4-imine itself was not among the compounds tested; this represents class-level evidence that the 4H-pyran scaffold can support antibacterial activity. No direct head-to-head data exist comparing 4H-Pyran-4-imine to ampicillin, 4H-pyran-4-one derivatives, or other specific analogs. Extrapolation of these findings to the unsubstituted parent compound would be scientifically unsupported.

Antibacterial scaffold data
Class-level inference
Substituted 4H-pyran derivatives (4g, 4j) showed IC50
Establishes scaffold potential for antimicrobial screening; cannot substitute for compound-specific activity data.
4H-Pyran-4-imine was not among the evaluated compounds.
Anticancer cell assay
Class-level inference
Derivatives 4d and 4k: IC50 75.1 μM and 85.88 μM against HCT-116 cells; CDK2/caspase-3 pathway implicated.
Supports cytotoxicity endpoint review for colorectal cancer models; potency comparison against parent compound not possible.
No published IC50 data for 4H-Pyran-4-imine in any cell line.
NMR conformational study
Supporting evidence
N-aryl-2,6-dimethyl-4H-pyran-4-imines show hindered rotation around C=N bond; E/Z equilibrium observed by ¹H, ¹³C, ¹⁵N NMR.
Imine conformational rigidity may influence target binding relative to carbonyl analogs; direct comparative data missing.
Data from substituted derivatives; no rotational barrier values for parent compound.
Antibacterial Gram-positive Antimicrobial Resistance

4H-Pyran Scaffold Anticancer Activity: HCT-116 Cell Line Data for Substituted Derivatives

The same 2022 study reported that substituted 4H-pyran derivatives 4d and 4k suppressed HCT-116 colorectal cancer cell proliferation with IC50 values of 75.1 μM and 85.88 μM, respectively [1]. Mechanistic studies implicated CDK2 inhibition and caspase-3-mediated apoptosis. 4H-Pyran-4-imine was not evaluated in this study, and no published IC50 data exist for the parent compound against any cancer cell line. This class-level inference confirms the 4H-pyran scaffold's anticancer potential but provides no basis for differentiating 4H-Pyran-4-imine from other scaffold members or analogs.

Anticancer cell assay
Class-level inference
Derivatives 4d and 4k: IC50 75.1 μM and 85.88 μM against HCT-116 cells; CDK2/caspase-3 pathway implicated.
Supports cytotoxicity endpoint review for colorectal cancer models; potency comparison against parent compound not possible.
No published IC50 data for 4H-Pyran-4-imine in any cell line.
Anticancer Colorectal Cancer CDK2 Inhibition

Conformational Dynamics of N-Aryl-2,6-dimethyl-4H-pyran-4-imines: NMR Evidence of Hindered Rotation

Early NMR studies (1980s) of N-aryl-2,6-dimethyl-4H-pyran-4-imines demonstrated hindered rotation around the exocyclic C=N bond, with compounds exhibiting E/Z-conformational equilibrium observable on the NMR timescale [1]. This conformational behavior arises from the partial double-bond character of the imine linkage combined with steric effects from aryl substitution. While this study provides mechanistic insight into the conformational dynamics of 4H-pyran-4-imine derivatives, it does not include 4H-Pyran-4-imine itself and offers no quantitative rotational barrier data or comparison to carbonyl analogs. The findings suggest that imine-containing pyrans may exhibit distinct conformational behavior versus pyranones, which could influence target binding, but no direct comparative data are available.

NMR conformational study
Supporting evidence
N-aryl-2,6-dimethyl-4H-pyran-4-imines show hindered rotation around C=N bond; E/Z equilibrium observed by ¹H, ¹³C, ¹⁵N NMR.
Imine conformational rigidity may influence target binding relative to carbonyl analogs; direct comparative data missing.
Data from substituted derivatives; no rotational barrier values for parent compound.
Conformational Analysis NMR Spectroscopy Structure-Activity Relationships

Evidence-Backed Research Applications for 4H-Pyran-4-imine (CAS 194030-97-2) Based on Available Data


Scaffold for Synthesis of Substituted 4H-Pyran Derivatives via Multicomponent Reactions

4H-Pyran-4-imine serves as a core building block for generating structurally diverse 4H-pyran derivatives through one-pot multicomponent reactions (MCRs). These atom-economical approaches—employing substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions—enable rapid library synthesis for medicinal chemistry screening campaigns [1]. The imine functionality provides a handle for further derivatization through reduction (to amines), oxidation (to pyranones), or nucleophilic addition reactions [2]. Researchers seeking to explore structure-activity relationships within the 4H-pyran scaffold class can leverage 4H-Pyran-4-imine as a versatile starting point, with the understanding that biological activity must be empirically determined for each derivative rather than inferred from class-level data.

Building Block for CDK2-Targeted Anticancer Lead Discovery

The 4H-pyran scaffold has been validated as a CDK2 inhibitor with anticancer activity in colorectal cancer models, with substituted derivatives achieving IC50 values of 75-86 μM against HCT-116 cells and inducing caspase-3-mediated apoptosis [1]. While 4H-Pyran-4-imine itself has not been directly evaluated, its core scaffold is shared with these active derivatives. Medicinal chemists engaged in CDK2 inhibitor development or colorectal cancer lead discovery may consider 4H-Pyran-4-imine as a minimalist scaffold for systematic substitution studies aimed at improving potency beyond the reported micromolar range. The compound's favorable predicted physicochemical profile (LogP 0.86, PSA 37 Ų) suggests compatibility with lead-like property optimization [2].

Antimicrobial Scaffold Optimization for Gram-Positive Pathogens

Certain 4H-pyran derivatives have demonstrated antibacterial activity exceeding that of ampicillin against Gram-positive isolates [1]. 4H-Pyran-4-imine provides an unadorned scaffold for systematic SAR studies investigating the minimal structural requirements for antibacterial activity within this chemical class. Researchers focused on novel antibacterial agents for Gram-positive infections—particularly in the context of antimicrobial resistance—may utilize 4H-Pyran-4-imine as a foundational scaffold for derivatization, noting that antibacterial activity is not intrinsic to the parent compound but emerges with appropriate substitution patterns.

Conformational and Spectroscopic Reference Standard for Imine-Containing Heterocycles

NMR studies of N-aryl-substituted 4H-pyran-4-imine derivatives have revealed hindered rotation around the C=N bond and E/Z conformational equilibria, providing a framework for understanding the conformational dynamics of imine-containing heterocycles [1]. 4H-Pyran-4-imine may serve as a reference compound for comparative spectroscopic and computational studies investigating the electronic and conformational properties of imine vs. carbonyl heterocycles. This application is particularly relevant for physical organic chemists and computational modelers seeking to validate methods for predicting imine rotational barriers and conformational preferences.

Application
Selection Property
Validation Focus
4H-Pyran derivative library synthesis
Core imine scaffold for multicomponent reactions
Derivatization efficiency and scope validation
CDK2 inhibitor lead discovery
Minimalist scaffold for systematic substitution studies
Potency optimization beyond reported micromolar derivatives
Gram-positive antibacterial SAR studies
Unadorned scaffold for minimal structural requirement mapping
Antibacterial activity emergence after substitution
Imine heterocycle conformational studies
C=N bond rotational barrier reference compound
Spectroscopic and computational method validation

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